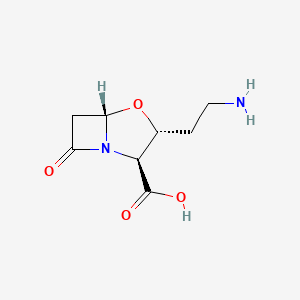
Dihydroclavaminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroclavaminic acid is a monocarboxylic acid. It is a tautomer of a this compound zwitterion.
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Antibiotics
Dihydroclavaminic acid serves as a crucial intermediate in the biosynthetic pathway leading to the production of β-lactam antibiotics. Its conversion to clavulanic acid, which is used to combat antibiotic resistance by inhibiting β-lactamase enzymes, highlights its importance in pharmaceutical applications. The enzymatic pathways involving this compound are being extensively studied to enhance the yield of clavulanic acid through metabolic engineering techniques.
Biocatalysis in Pharmaceutical Manufacturing
Biocatalysis utilizing this compound has gained attention for its potential to streamline the synthesis of complex pharmaceutical compounds. Enzymes that catalyze reactions involving this compound can facilitate environmentally friendly processes with high specificity and efficiency. This application is particularly relevant in the context of green chemistry, where the goal is to minimize waste and energy consumption during drug production.
Case Study: Enzyme Engineering for Enhanced Production
A notable study demonstrated the use of engineered enzymes to increase the conversion rates of this compound into target antibiotics. By optimizing reaction conditions and employing directed evolution techniques, researchers achieved a significant improvement in yield compared to traditional methods. This approach not only enhances production efficiency but also reduces the environmental impact associated with chemical synthesis.
Research on Antimicrobial Resistance
This compound's role in developing inhibitors against β-lactamase-producing bacteria is crucial in addressing antimicrobial resistance. Research efforts are focused on synthesizing derivatives of this compound that can effectively inhibit these enzymes, thereby restoring the efficacy of existing β-lactam antibiotics. Studies have shown that modifications to the this compound structure can lead to compounds with improved inhibitory properties.
Drug Discovery and Development
The compound is also being explored for its potential as a scaffold in drug discovery. Researchers are investigating various derivatives of this compound for their biological activities, including anti-cancer and anti-inflammatory properties. The structural diversity offered by modifications to this compound allows for the exploration of new therapeutic avenues.
Analytical Techniques and Characterization
Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to study the properties and interactions of this compound and its derivatives. These studies aid in understanding its mechanism of action and potential applications in drug design.
Summary Table: Applications of this compound
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Biosynthesis of Antibiotics | Precursor for clavulanic acid | Enhances antibiotic efficacy against resistant strains |
| Biocatalysis | Environmentally friendly synthesis processes | Engineered enzymes improve yields significantly |
| Antimicrobial Resistance Research | Development of β-lactamase inhibitors | Structural modifications enhance inhibitory potency |
| Drug Discovery | Exploration as a scaffold for new therapeutics | Derivatives show promise in anti-cancer activity |
| Analytical Techniques | Characterization using mass spectrometry | Improved understanding of molecular interactions |
Eigenschaften
Molekularformel |
C8H12N2O4 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
(2S,3R,5S)-3-(2-aminoethyl)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O4/c9-2-1-4-7(8(12)13)10-5(11)3-6(10)14-4/h4,6-7H,1-3,9H2,(H,12,13)/t4-,6+,7+/m1/s1 |
InChI-Schlüssel |
BONQGFBLZGPXMG-PIYBLCFFSA-N |
SMILES |
C1C2N(C1=O)C(C(O2)CCN)C(=O)O |
Isomerische SMILES |
C1[C@H]2N(C1=O)[C@@H]([C@H](O2)CCN)C(=O)O |
Kanonische SMILES |
C1C2N(C1=O)C(C(O2)CCN)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















